molecular formula C16H8F18N2O4 B12048599 1,4-Bis[difluoro(2,3,3,4,4,5,5-heptafluorotetrahydro-2-furanyl)acetyl]piperazine

1,4-Bis[difluoro(2,3,3,4,4,5,5-heptafluorotetrahydro-2-furanyl)acetyl]piperazine

Katalognummer: B12048599
Molekulargewicht: 634.22 g/mol
InChI-Schlüssel: MLCRMHKYKAJZRD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,4-Bis[difluoro(2,3,3,4,4,5,5-heptafluorotetrahydro-2-furanyl)acetyl]piperazine is a complex fluorinated organic compound with the molecular formula C16H8F18N2O4 and a molecular weight of 634.224 g/mol . This compound is known for its unique structure, which includes multiple fluorine atoms, making it highly stable and resistant to degradation. It is used in various scientific research applications due to its distinctive chemical properties.

Analyse Chemischer Reaktionen

Types of Reactions

1,4-Bis[difluoro(2,3,3,4,4,5,5-heptafluorotetrahydro-2-furanyl)acetyl]piperazine can undergo various chemical reactions, including:

    Substitution Reactions: Due to the presence of multiple fluorine atoms, the compound can participate in nucleophilic substitution reactions.

    Oxidation and Reduction:

Common Reagents and Conditions

Common reagents for reactions involving this compound include strong nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent degradation of the compound .

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions may yield products with different substituents replacing the fluorine atoms .

Wissenschaftliche Forschungsanwendungen

1,4-Bis[difluoro(2,3,3,4,4,5,5-heptafluorotetrahydro-2-furanyl)acetyl]piperazine is used in various scientific research applications, including:

Wirkmechanismus

The mechanism of action of 1,4-Bis[difluoro(2,3,3,4,4,5,5-heptafluorotetrahydro-2-furanyl)acetyl]piperazine is not well-documented. its effects are likely related to its ability to participate in various chemical reactions due to its highly fluorinated structure. The molecular targets and pathways involved would depend on the specific application and the biological or chemical system in which it is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1,4-Bis[difluoro(2,3,3,4,4,5,5-heptafluorotetrahydro-2-furanyl)acetyl]piperazine is unique due to its highly fluorinated structure, which provides exceptional stability and resistance to degradation. This makes it particularly valuable in applications requiring durable and stable compounds .

Eigenschaften

Molekularformel

C16H8F18N2O4

Molekulargewicht

634.22 g/mol

IUPAC-Name

1-[4-[2,2-difluoro-2-(2,3,3,4,4,5,5-heptafluorooxolan-2-yl)acetyl]piperazin-1-yl]-2,2-difluoro-2-(2,3,3,4,4,5,5-heptafluorooxolan-2-yl)ethanone

InChI

InChI=1S/C16H8F18N2O4/c17-7(18,13(29)9(21,22)11(25,26)15(31,32)39-13)5(37)35-1-2-36(4-3-35)6(38)8(19,20)14(30)10(23,24)12(27,28)16(33,34)40-14/h1-4H2

InChI-Schlüssel

MLCRMHKYKAJZRD-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCN1C(=O)C(C2(C(C(C(O2)(F)F)(F)F)(F)F)F)(F)F)C(=O)C(C3(C(C(C(O3)(F)F)(F)F)(F)F)F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.